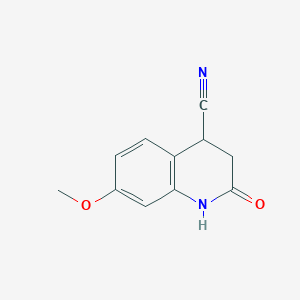![molecular formula C8H8ClNO B1457850 5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride CAS No. 1414959-19-5](/img/structure/B1457850.png)
5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride
Overview
Description
5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride is a chemical compound with the molecular formula C8H11ClN2 . It is a derivative of 5H,6H,7H-Cyclopenta[b]pyridin-7-amine .
Synthesis Analysis
The synthesis of related compounds, such as 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, has been achieved through cyclocondensation reactions between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction was catalyzed using a sodium alkoxide solution .Molecular Structure Analysis
The molecular structure of 5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride consists of 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride include a density of 1.1±0.1 g/cm3, a boiling point of 255.2±28.0 °C at 760 mmHg, and a flash point of 131.9±11.2 °C . It also has a molar refractivity of 40.1±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 119.3±3.0 cm3 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals. The ability to create complex molecules containing heterocycles, either linked directly or via a spacer, as well as fused heterocycles, is vital for exploring new therapeutic agents .
Antiproliferative Agents
Derivatives of this compound have shown potential as antiproliferative agents. For instance, pyrido[2,3-d]pyrimidin-5-one derivatives, which can be synthesized from similar compounds, exhibit promising antiproliferative activities, suggesting that 5,6-Dihydro-1pyrindin-7-one hydrochloride could be used to develop new cancer treatments .
Antimicrobial Activity
The structural analogs of this compound have been reported to possess antimicrobial properties. This indicates that 5,6-Dihydro-1pyrindin-7-one hydrochloride could be utilized in the synthesis of new antimicrobial agents to combat various bacterial and fungal infections .
Anti-inflammatory and Analgesic Applications
Compounds with a similar structure to 5,6-Dihydro-1pyrindin-7-one hydrochloride have been found to have anti-inflammatory and analgesic effects. This suggests potential applications in developing drugs to treat pain and inflammation .
Hypotensive Effects
Some derivatives are known to exhibit hypotensive effects, which could make 5,6-Dihydro-1pyrindin-7-one hydrochloride a candidate for the development of new antihypertensive medications .
Antihistaminic Properties
The compound’s analogs have been used to explore antihistaminic activities, indicating that it could be applied in the research and development of new antihistamines for allergic reactions .
Fluorescent Probes for Cell Imaging
A biocompatible fluorescent probe derived from this compound has been developed for fixed and live cell imaging of intracellular lipid droplets, offering an alternative to commercially available probes like Nile red .
Inhibitor Films for Corrosion Protection
Research has been conducted on the applicability of derivatives of this compound as inhibitor films for corrosion protection. This suggests a potential use in industrial applications to prevent metal corrosion .
Each of these applications demonstrates the versatility of 5,6-Dihydro-1pyrindin-7-one hydrochloride in scientific research, highlighting its potential in various fields ranging from pharmaceuticals to industrial processes.
properties
IUPAC Name |
5,6-dihydrocyclopenta[b]pyridin-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO.ClH/c10-7-4-3-6-2-1-5-9-8(6)7;/h1-2,5H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIOYVMTAJHHSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



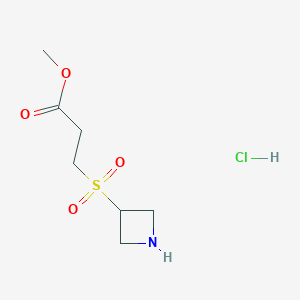
![4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457772.png)
![Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1457774.png)
![N-[4-(2-furyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B1457775.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate](/img/structure/B1457776.png)
![3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457777.png)
![3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride](/img/structure/B1457778.png)
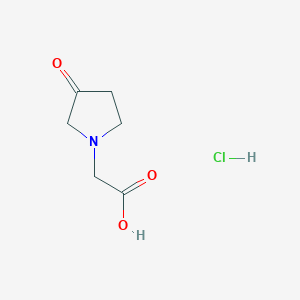
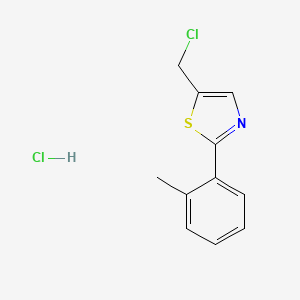
![Imidazo[1,2-a]pyrazin-3-amine hydrochloride](/img/structure/B1457783.png)
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1457784.png)
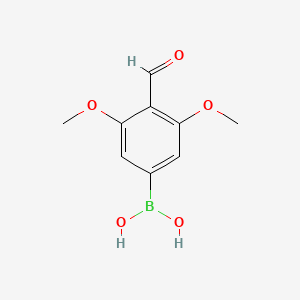
![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1457787.png)
